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Abstract
IMP-1710 is a potent and highly selective covalent inhibitor of Ubiquitin C-terminal Hydrolase

L1 (UCHL1), a deubiquitylating enzyme (DUB) implicated in the pathogenesis of various

diseases, including cancer.[1][2][3][4] This technical guide provides an in-depth overview of

IMP-1710, its mechanism of action, and its applications as a chemical probe and potential

therapeutic agent in cancer research. It is intended to serve as a comprehensive resource for

researchers and drug development professionals exploring the therapeutic potential of UCHL1

inhibition.

Introduction to UCHL1 in Cancer
Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a deubiquitylating enzyme that plays a crucial

role in the ubiquitin-proteasome system by recycling ubiquitin monomers.[1][2] While

abundantly expressed in neuronal tissues, its dysregulation has been linked to several types of

cancer, including lymphoma, small-cell lung cancer, glioblastoma, and myeloma.[5] In cancer,

UCHL1 expression often correlates with increased metastatic potential and poor patient

prognosis.[5] The enzymatic activity of UCHL1 is thought to contribute to oncogenesis by

preventing the degradation of key regulatory proteins, thereby promoting uncontrolled cell

growth.[6] Consequently, the pharmacological inhibition of UCHL1 represents a promising

therapeutic strategy for a range of UCHL1-implicated cancers.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3025724?utm_src=pdf-interest
https://www.benchchem.com/product/b3025724?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7366380/
https://pubs.acs.org/doi/10.1021/jacs.0c04527
https://pubmed.ncbi.nlm.nih.gov/32579346/
https://www.imperial.ac.uk/news/199374/discovery-potent-selective-covalent-inhibitor-uchl1/
https://www.benchchem.com/product/b3025724?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7366380/
https://pubs.acs.org/doi/10.1021/jacs.0c04527
https://www.mdpi.com/1420-3049/26/5/1227
https://www.mdpi.com/1420-3049/26/5/1227
https://www.researchgate.net/publication/9069768_Discovery_of_Inhibitors_that_Elucidate_the_Role_of_UCH-L1_Activity_in_the_H1299_Lung_Cancer_Cell_Line
https://www.mdpi.com/1420-3049/26/5/1227
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IMP-1710: A Potent and Selective UCHL1 Inhibitor
IMP-1710 is a novel, covalent inhibitor of UCHL1, developed as a highly potent and selective

chemical probe.[1][2][7] It contains an alkyne moiety, enabling its use in "click chemistry" for the

identification and quantification of its target protein in intact cells.[8][9]

Mechanism of Action
IMP-1710 acts as a covalent inhibitor by stereoselectively labeling the catalytic cysteine

(Cys90) residue in the active site of UCHL1.[1][2] This irreversible binding effectively blocks the

deubiquitylating activity of the enzyme.
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Caption: Mechanism of UCHL1 inhibition by IMP-1710.

Potency and Selectivity
IMP-1710 demonstrates high potency and selectivity for UCHL1. The following table

summarizes its inhibitory activity.
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Compound Target Assay Type IC50 Reference

IMP-1710 UCHL1
Fluorescence

Polarization
38 nM [5][8][9]

IMP-1710

Fibroblast-to-

myofibroblast

transition

Cell-based 740 nM [8][9]

Parent

Compound 1
UCHL1

Fluorescence

Polarization
90 nM [1][2]

IMP-1711 ((R)-

enantiomer)
UCHL1

Fluorescence

Polarization

>1000-fold less

active than

parent

compound 1

[1][2]

IMP-1710 is highly selective for UCHL1 and has been profiled against a panel of other

deubiquitylating enzymes, showing minimal off-target activity.[9]

Applications of IMP-1710 in Cancer Research
The primary application of IMP-1710 in cancer research is as a tool to investigate the biological

functions of UCHL1 and to validate it as a therapeutic target.

Preclinical Efficacy in Cancer Cell Lines
Studies have demonstrated the anti-proliferative effects of UCHL1 inhibition in various cancer

cell lines. Treatment with UCHL1 inhibitors, including IMP-1710, has shown significant growth

inhibition in preclinical models of neuroendocrine carcinomas and neuroblastoma.[6]
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Cell Line Cancer Type Treatment Effect Reference

H660, TD-NEPC
Neuroendocrine

Prostate Cancer

UCHL1 inhibitors

(including IMP-

1710)

Growth inhibition [6]

NCI-H82
Small Cell Lung

Cancer

UCHL1 inhibitors

(including IMP-

1710)

Growth inhibition [6]

IMR-32 Neuroblastoma

UCHL1 inhibitors

(including IMP-

1710)

Growth inhibition [6]

Target Engagement and Biomarker Discovery
The alkyne tag on IMP-1710 allows for its use as an activity-based probe to confirm target

engagement within cells and to identify downstream effects of UCHL1 inhibition. This is

achieved through "click chemistry" with azide-modified reporter tags.

Cancer Cell Lysate
(containing UCHL1)

IMP-1710-UCHL1
(Alkyne-labeled)

IMP-1710
(Alkyne Probe) Biotin/Fluorophore

Labeled UCHL1

Azide-Biotin or
Azide-Fluorophore

CuAAC
'Click' Reaction

Downstream Analysis
(Western Blot, Mass Spec)

Click to download full resolution via product page

Caption: Experimental workflow for activity-based protein profiling with IMP-1710.
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Experimental Protocols
Fluorescence Polarization (FP) Assay for UCHL1
Inhibition
This protocol outlines the general steps for assessing the biochemical potency of IMP-1710
against UCHL1.

Materials:

Recombinant human UCHL1

Ub-Lys-TAMRA fluorescent probe

Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.5)

IMP-1710 and control compounds

384-well black plates

Plate reader capable of measuring fluorescence polarization

Procedure:

Prepare serial dilutions of IMP-1710 and control compounds in assay buffer.

Add UCHL1 enzyme to the wells of the 384-well plate.

Add the serially diluted compounds to the wells containing UCHL1 and pre-incubate for a

specified time (e.g., 30 minutes) at room temperature.

Initiate the reaction by adding the Ub-Lys-TAMRA probe to all wells.

Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, protected

from light.

Measure fluorescence polarization using a plate reader.

Calculate IC50 values by fitting the data to a dose-response curve.
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Cellular Target Engagement Assay
This protocol describes how to confirm that IMP-1710 engages UCHL1 in a cellular context.

Materials:

Cancer cell line of interest (e.g., HEK293T overexpressing HA-Ub-VME-UCHL1)

IMP-1710, parent compound, and inactive enantiomer

Cell lysis buffer

SDS-PAGE and Western blotting reagents

Anti-HA antibody

Procedure:

Culture cells to approximately 80% confluency.

Treat cells with varying concentrations of IMP-1710, the parent compound, or the inactive

enantiomer for a specified time (e.g., 1 hour).

Lyse the cells and collect the protein lysate.

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with an anti-HA antibody to detect the HA-Ub-VME labeled UCHL1.

A dose-dependent reduction in the HA-Ub-VME signal indicates competition for UCHL1

labeling by the active compounds.

Future Directions
IMP-1710 serves as a critical tool for elucidating the role of UCHL1 in cancer progression.

Future research should focus on:

Expanding the evaluation of IMP-1710 in a broader range of cancer cell lines and patient-

derived xenograft models.
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Utilizing IMP-1710 in chemical proteomics studies to identify novel substrates of UCHL1 in

cancer cells, thereby uncovering new signaling pathways regulated by this enzyme.

Investigating the potential for synergistic effects when combining IMP-1710 with other anti-

cancer agents.

While IMP-1710 itself is a research tool, the insights gained from its use will be invaluable for

the development of clinically viable UCHL1 inhibitors for cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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